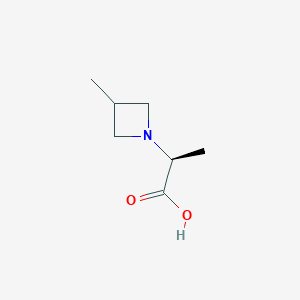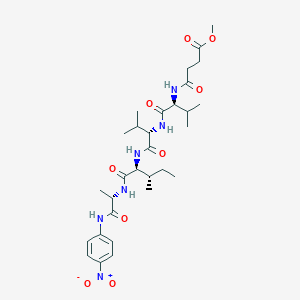
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a chemical compound with the empirical formula C11H5ClF3NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 291.61 . The SMILES string representation is OC(=O)c1c(noc1C(F)(F)F)-c2ccc(Cl)cc2 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 291.61 , and its empirical formula is C11H5ClF3NO3 .Applications De Recherche Scientifique
Tautomerism and Basicity Studies
Research into heteroaromatic compounds, such as 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, has explored their tautomerism and basicity. Studies have shown that isoxazole derivatives can exist in different tautomeric forms depending on the solvent, with implications for their reactivity and interactions in various chemical and biological contexts (A. Boulton & A. Katritzky, 1961).
Synthesis and Catalytic Applications
Isoxazole derivatives, including those related to this compound, have been synthesized using green methods, highlighting their potential in sustainable chemistry. For example, salicylic acid has been used as a catalyst in the synthesis of isoxazole derivatives, showcasing an environmentally friendly approach to obtaining these compounds with various applications in agriculture, dyes, photonic devices, and pharmaceuticals (Asiyeh Mosallanezhad & Hamzeh Kiyani, 2019).
Pharmaceutical Interest
Certain isoxazole derivatives substituted with 4-pyridyl and o-chlorophenyl groups, closely related to the compound of interest, have been synthesized and evaluated for pharmaceutical properties, such as myolytic activity. This research indicates the potential therapeutic applications of these compounds in muscle relaxation or other medical conditions (F. Arena et al., 1975).
Novel Synthetic Routes and Chemical Properties
The chemistry of isoxazole derivatives has been extensively studied, leading to the development of novel synthetic routes and the exploration of their unique chemical properties. For instance, reactions of polyfluoroacyl chromones with hydroxylamine have led to the synthesis of new isoxazole and chromone derivatives, expanding the utility and understanding of these compounds in chemical synthesis (V. Sosnovskikh et al., 2008).
Luminescence Sensing Applications
The unique structural features of isoxazole derivatives make them suitable for applications in luminescence sensing, where they can be used to detect specific chemicals or changes in environmental conditions. For example, some isoxazole compounds have shown sensitivity to benzaldehyde derivatives, indicating their potential as fluorescence sensors in analytical chemistry (B. Shi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHAYVJVAXHPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167599 | |
| Record name | 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159978-81-0 | |
| Record name | 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1474204.png)











![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)
